2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

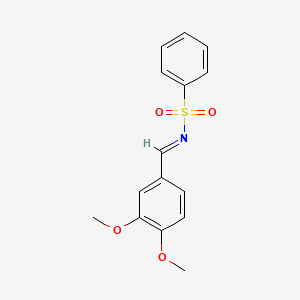

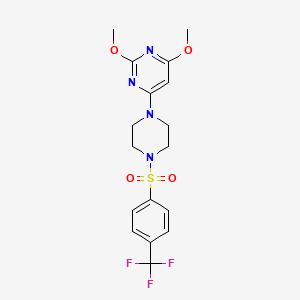

The compound “2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains a cyanobenzyl group, a thioether linkage, a methyl group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The cyanobenzyl and trifluoromethyl groups are both electron-withdrawing, which could influence the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyanobenzyl group could undergo nucleophilic substitution reactions, while the trifluoromethyl group could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Applications De Recherche Scientifique

Synthesis and Reactivity

Primitive Earth Synthesis of Nicotinic Acid Derivatives : Research demonstrates that nicotinonitrile derivatives can be synthesized under primitive Earth conditions, suggesting their potential role in prebiotic chemistry and the origins of life (Friedmann, Miller, & Sanchez, 1971). This highlights the significance of nicotinonitrile compounds in understanding early biochemical processes.

Photoinduced Intramolecular Charge Transfer : The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which share structural similarities with the subject compound, shows that substituents significantly affect their electronic properties, potentially impacting their application in photochemistry and molecular electronics (Yang et al., 2004).

Palladium-Catalyzed Cross-Coupling : A study on the synthesis of antifolate piritrexim via palladium-catalyzed cross-coupling reactions underscores the versatility of palladium in forming complex organic structures, offering a pathway for synthesizing related nicotinonitrile derivatives (Chan & Rosowsky, 2005).

Chemical Interactions and Properties

Mechanism of Toxicity of Injected CS Gas : While focusing on benzylidene malononitriles, this research provides insights into the reactivity and potential physiological interactions of structurally related nitriles, aiding in the understanding of their chemical behavior and biological implications (Jones & Israel, 1970).

Design and Synthesis of Copper(I) Clusters : The synthesis of trinuclear copper(I) clusters with triazenide ligands offers a glimpse into the coordination chemistry of nitrile derivatives, which may inform the design of metal-organic frameworks or catalysts using similar compounds (Lei et al., 2010).

Application in Material Science

- New Energetic Materials Derived from Common Explosives : While the focus is on explosives, the methodologies and reactive intermediates discussed could be relevant to the synthesis and application of high-energy nicotinonitrile derivatives in material science, albeit with careful consideration of their stability and safety (Szala & Sałaciński, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3S/c1-10-6-14(16(17,18)19)13(8-21)15(22-10)23-9-12-4-2-11(7-20)3-5-12/h2-6H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZSJKFCHIHUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide](/img/structure/B2572513.png)

![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)